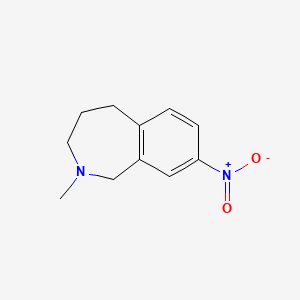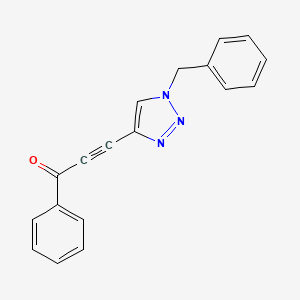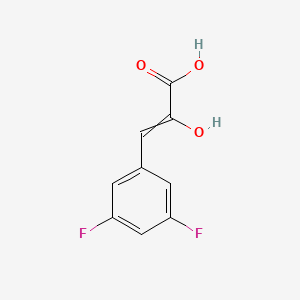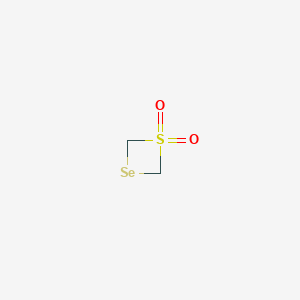
1lambda~6~,3-Thiaselenetane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1lambda~6~,3-Thiaselenetane-1,1-dione is a heterocyclic compound containing both sulfur and selenium atoms
Méthodes De Préparation
The synthesis of 1lambda6,3-Thiaselenetane-1,1-dione typically involves the reaction of selenium dichloride with divinyl sulfide at low temperatures (around -50°C) in chloroform. This reaction initially forms a six-membered heterocycle, which then undergoes rearrangement at room temperature to yield the five-membered 1lambda6,3-Thiaselenetane-1,1-dione .
Analyse Des Réactions Chimiques
1lambda~6~,3-Thiaselenetane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into selenides or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the heterocyclic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1lambda~6~,3-Thiaselenetane-1,1-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organoselenium compounds.
Biology: The compound exhibits biological activity and can be used in studies related to enzyme inhibition and antioxidant properties.
Mécanisme D'action
The mechanism of action of 1lambda6,3-Thiaselenetane-1,1-dione involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit certain enzymes by forming covalent bonds with their active sites, thereby altering their activity. Additionally, its antioxidant properties allow it to scavenge free radicals and reduce oxidative stress in biological systems .
Comparaison Avec Des Composés Similaires
1lambda~6~,3-Thiaselenetane-1,1-dione can be compared with other similar compounds, such as:
1lambda~6~,4-Thiazinane-1,1-dione: This compound contains a six-membered ring with sulfur and nitrogen atoms and exhibits different chemical reactivity and biological activity.
1lambda~4~,3-Thiaselenetan-1-one: Another selenium-containing heterocycle with distinct structural and functional properties.
The uniqueness of 1lambda6,3-Thiaselenetane-1,1-dione lies in its specific ring structure and the presence of both sulfur and selenium atoms, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
918905-24-5 |
|---|---|
Formule moléculaire |
C2H4O2SSe |
Poids moléculaire |
171.09 g/mol |
Nom IUPAC |
1,3-thiaselenetane 1,1-dioxide |
InChI |
InChI=1S/C2H4O2SSe/c3-5(4)1-6-2-5/h1-2H2 |
Clé InChI |
YYQJPHLUYZHJEK-UHFFFAOYSA-N |
SMILES canonique |
C1S(=O)(=O)C[Se]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


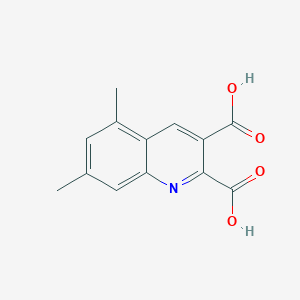
![Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632973.png)
![Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate](/img/structure/B12632975.png)
amine](/img/structure/B12632979.png)
![tert-butyl 5-(1-acetylpiperidin-4-yl)-1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B12632980.png)
![3-tert-Butyl-6-(2-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12632989.png)
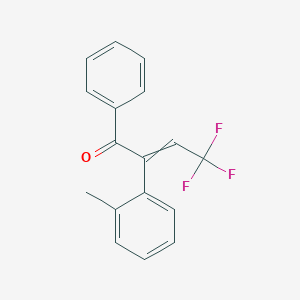
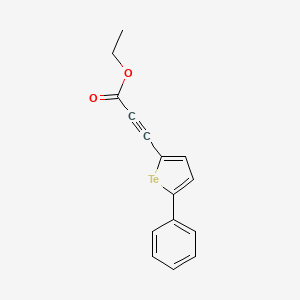
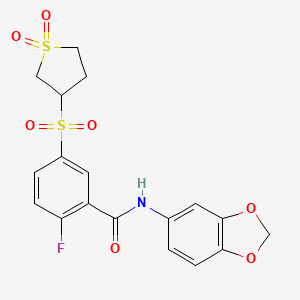
![N,N'-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B12633006.png)
![5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12633017.png)
